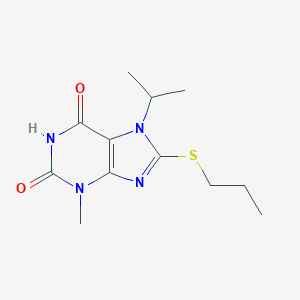
8-((2-(4-clorofenil)-2-oxoetil)tio)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 449g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Este compuesto exhibe potencial como un agente antimicrobiano. Su similitud estructural con otros derivados de purina sugiere que podría interferir con la síntesis del ADN bacteriano . Esta interferencia podría inhibir el crecimiento de las bacterias, convirtiéndola en una candidata para el desarrollo de nuevos antibióticos, especialmente ante el aumento de la resistencia a los antibióticos.
Terapia Antiviral
El andamiaje de purina se explora a menudo para las propiedades antivirales. Dada la estructura molecular del compuesto, podría servir como base para sintetizar nuevos fármacos antivirales . Estos podrían dirigirse a una gama de virus, ofreciendo una nueva vía para tratar las infecciones virales.
Investigación del Cáncer
Se sabe que los análogos de purina tienen efectos citotóxicos y se utilizan en la quimioterapia del cáncer. El compuesto en cuestión podría estudiarse por su capacidad para inducir la apoptosis en las células cancerosas, lo que podría conducir a nuevos tratamientos contra el cáncer .
Inhibición Enzimática
El compuesto podría actuar como un inhibidor enzimático, interrumpiendo la actividad de las enzimas que son cruciales para la supervivencia de los patógenos. Esta aplicación podría extenderse al tratamiento de enfermedades donde la inhibición enzimática es una estrategia viable .
Productos Químicos Agrícolas
En la agricultura, este compuesto podría explorarse para su uso como plaguicida o herbicida. Sus propiedades químicas podrían afectar los procesos fisiológicos de las plagas y las malezas, proporcionando una nueva herramienta para la protección de los cultivos .
Trastornos Neurológicos
Existe la posibilidad de que este compuesto pueda influir en los receptores purinérgicos en el cerebro. Esto significa que podría tener aplicaciones en el tratamiento de trastornos neurológicos como la epilepsia o la enfermedad de Parkinson .
Imagenología Diagnóstica
Las purinas modificadas a veces se utilizan en la imagenología diagnóstica. Este compuesto podría etiquetarse con un isótopo radiactivo y utilizarse en tomografías por emisión de positrones (PET) para diagnosticar diversas afecciones .
Herramienta de Investigación
Por último, como herramienta de investigación, este compuesto podría utilizarse en estudios bioquímicos para comprender el metabolismo de las purinas y su papel en diversas enfermedades. Podría ayudar a identificar nuevas dianas terapéuticas .
Propiedades
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-heptyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-4-5-6-7-12-26-17-18(25(2)20(29)24-19(17)28)23-21(26)30-13-16(27)14-8-10-15(22)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEQBFRBBSOYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402729.png)
![4-(2,4-Dimethylphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402731.png)

![2-{2-nitrophenyl}-5-[(2-{2-nitrophenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B402736.png)
![3-[(2-Cyanoethyl)(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanenitrile](/img/structure/B402738.png)
![4'-METHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B402739.png)


![Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B402744.png)
![2-Fluorobenzaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402746.png)
![4-Chlorobenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402748.png)
![4-Fluorobenzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402749.png)
![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)
![4-{[(2,4-Dichlorophenyl)methyl]oxy}-3-(methyloxy)benzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402752.png)
